molecular formula C7H17NO B6230088 3-methoxy-4-methylpentan-1-amine CAS No. 1557578-93-4

3-methoxy-4-methylpentan-1-amine

Cat. No.: B6230088
CAS No.: 1557578-93-4
M. Wt: 131.2
InChI Key:
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Description

3-Methoxy-4-methylpentan-1-amine is an organic compound with the molecular formula C7H17NO It is a primary amine with a methoxy group and a methyl group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-methylpentan-1-amine can be achieved through reductive amination. This process involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent. For example, the reaction of 3-methoxy-4-methylpentan-1-one with ammonia in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of reusable catalysts based on earth-abundant metals, such as iron or cobalt, can also be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-methylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Methoxy-4-methylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-4-methylpentan-1-amine involves its interaction with various molecular targets and pathways. As a primary amine, it can participate in reductive amination reactions, forming imines which can then be reduced to secondary amines. This process is catalyzed by metal complexes such as iridium-phosphate catalysts, which facilitate the hydrogenation of the imine intermediate .

Comparison with Similar Compounds

    3-Amino-4-methoxyacetophenone: Similar structure with an amino group and a methoxy group attached to an aromatic ring.

    4-Methoxy-2-methylpentan-1-amine: Similar structure with a methoxy group and a methyl group attached to a pentane chain but with different positional isomers.

Uniqueness: Its methoxy and methyl groups provide unique steric and electronic properties that differentiate it from other similar compounds .

Properties

CAS No.

1557578-93-4

Molecular Formula

C7H17NO

Molecular Weight

131.2

Purity

95

Origin of Product

United States

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